

Unveiling the Definitive IUPAC Nomenclature of Aspidostomide D

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Compound of Interest

Compound Name: Aspidostomide D

Cat. No.: B1474375

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For researchers and professionals in the fields of chemistry and drug development, the precise identification of complex natural products is paramount. This guide provides a focused examination of the IUPAC name for the marine alkaloid, **Aspidostomide D**.

The systematic IUPAC name for **Aspidostomide D** is (6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-1H-indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-b]quinazoline-1,3(2H,5H)-dione. This nomenclature is derived from its intricate heterocyclic core structure and the specific arrangement of its constituent atoms and functional groups.

Structural Foundation of Aspidostomide D

Aspidostomide D is a brominated alkaloid characterized by a complex polycyclic system. The core of the molecule is a pyrrolo[2,1-b]quinazoline ring system. The structural elucidation and subsequent assignment of the IUPAC name are based on the precise connectivity and stereochemistry of the molecule, which is determined through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Key Structural Features Influencing Nomenclature:

- **Parent Heterocycle:** The foundational structure is the pyrrolo[2,1-b]quinazoline ring system.
- **Substitution:** The molecule is heavily substituted with bromine atoms at positions 5 and 8 of the quinazoline ring and positions 2 and 5 of the indole moiety.

- **Indole Moiety:** A 2,5-dibromo-1H-indol-3-yl group is attached at position 9 of the quinazoline ring.
- **Stereochemistry:** The stereocenters at positions 6a and 9a are designated as R and S, respectively, indicating the specific three-dimensional arrangement of the atoms.
- **Functional Groups:** The presence of two carbonyl groups leads to the "-dione" suffix in the name.

Tabular Summary of Key Data

For clarity and comparative analysis, the following table summarizes essential information for **Aspidostomide D**.

| Parameter | Value |
|-------------------|---|
| IUPAC Name | (6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-1H-indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-b]quinazoline-1,3(2H,5H)-dione |
| CAS Number | 1610046-63-3 |
| Molecular Formula | C ₁₉ H ₁₂ Br ₄ N ₄ O ₂ |

Experimental Determination of Structure

The definitive structure of **Aspidostomide D**, from which the IUPAC name is derived, is typically established through a combination of the following experimental protocols:

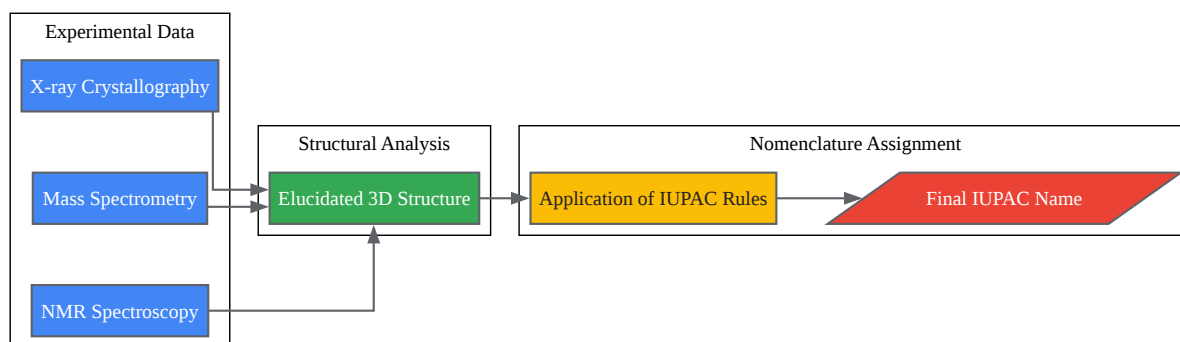
- **Isolation and Purification:** **Aspidostomide D** is isolated from its natural source, often a marine organism, using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the

connectivity of atoms within the molecule.

- X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Logical Relationship of Nomenclature and Structure

The process of assigning the IUPAC name is a logical workflow that directly translates the experimentally determined structure into a standardized textual representation.



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Caption: Workflow for determining the IUPAC name of a natural product.

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